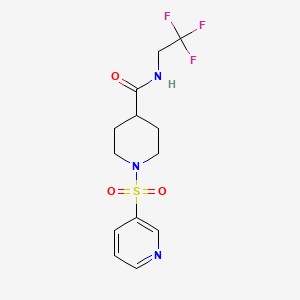
1-(pyridin-3-ylsulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(pyridin-3-ylsulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C13H16F3N3O3S and its molecular weight is 351.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Pyridin-3-ylsulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide (CAS Number: 1206996-57-7) is a compound of significant interest due to its potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16F3N3O3S
- Molecular Weight : 351.34 g/mol
- IUPAC Name : 1-pyridin-3-ylsulfonyl-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving ethylenediamine and appropriate alkyl halides.
- Sulfonylation : The introduction of the pyridin-3-ylsulfonyl group is performed using pyridin-3-ylsulfonyl chloride in the presence of a base.
- Alkylation : The trifluoroethyl group is added via alkylation with trifluoroethyl bromide.
Antimicrobial Properties
Recent studies have indicated that piperidine derivatives exhibit notable antimicrobial activity. For instance, derivatives similar to 1-(pyridin-3-ylsulfonyl)-N-(2,2,2-trifluoroethyl)piperidine have shown effectiveness against various strains of Candida auris, a pathogen known for its resistance to conventional antifungal treatments. The minimal inhibitory concentrations (MIC) for these compounds ranged from 0.24 to 0.97 μg/mL, demonstrating their potential as antifungal agents .
The mechanism by which these compounds exert their biological effects includes:
- Cell Membrane Disruption : Studies have shown that exposure to these compounds leads to the disruption of fungal cell membranes, contributing to their fungicidal activity.
- Induction of Apoptosis : Research indicates that these compounds can induce apoptotic pathways in fungal cells, leading to cell death and cycle arrest in the S-phase .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
A comparative analysis with other piperidine derivatives reveals that while many share similar structural features, the introduction of the trifluoroethyl group significantly enhances biological activity.
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Moderate antifungal activity |
| Compound B | Structure B | High antifungal activity |
| 1-(Pyridin-3-ylsulfonyl)-N-(2,2,2-trifluoroethyl)piperidine | Structure C | Very high antifungal activity |
属性
IUPAC Name |
1-pyridin-3-ylsulfonyl-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O3S/c14-13(15,16)9-18-12(20)10-3-6-19(7-4-10)23(21,22)11-2-1-5-17-8-11/h1-2,5,8,10H,3-4,6-7,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUVABDHQFWECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(F)(F)F)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













